Anticancer agent 173

説明

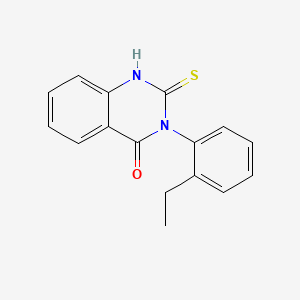

3-(2-Ethylphenyl)-2-mercaptoquinazolin-4(3H)-one is a synthetic quinazolinone derivative designed as a human carbonic anhydrase (hCA) inhibitor. Carbonic anhydrases (CAs) are metalloenzymes involved in critical physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion. Dysregulation of CA isoforms (e.g., hCA IX and XII) is linked to pathologies such as glaucoma, epilepsy, and cancer .

This compound features a 2-mercaptoquinazolin-4(3H)-one core substituted with a 2-ethylphenyl group at position 3 and a sulfonamide moiety. Its structure optimizes interactions with the hCA active site, particularly through the thiol group (-SH), which coordinates with the catalytic Zn²⁺ ion, and hydrophobic interactions from the ethylphenyl substituent .

特性

IUPAC Name |

3-(2-ethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-2-11-7-3-6-10-14(11)18-15(19)12-8-4-5-9-13(12)17-16(18)20/h3-10H,2H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAYKMHALLRULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with 2-ethylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then treated with a thiol reagent, such as thiourea or potassium thiocyanate, to introduce the mercapto group at the 2-position of the quinazolinone ring.

Industrial Production Methods

Industrial production of 3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

化学反応の分析

Types of Reactions

3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The quinazolinone ring can be reduced to form a dihydroquinazolinone derivative.

Substitution: The ethylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Nitro or halogenated derivatives of the ethylphenyl group.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has demonstrated that derivatives of 2-mercaptoquinazolin-4(3H)-one exhibit significant anticancer properties. For instance, various substituted quinazolinones have shown efficacy against multiple cancer cell lines, including those associated with breast and lung cancers. Notably, compounds with specific substitutions at the 2-position have been identified as potent inhibitors of tumor growth. The structure-activity relationship (SAR) studies indicate that modifications in the ethylphenyl group can enhance lipophilicity and improve biological activity against cancer cells .

1.2 Carbonic Anhydrase Inhibition

A significant application of 3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one is its role as a carbonic anhydrase inhibitor. Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic implications for diseases such as glaucoma and epilepsy. Molecular docking studies have shown that this compound binds effectively to different isoforms of carbonic anhydrase, suggesting its potential for developing selective inhibitors .

Synthesis and Green Chemistry Approaches

The synthesis of 3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one can be achieved using various methods, including traditional organic synthesis and modern green chemistry techniques. Recent studies have highlighted the use of deep eutectic solvents (DESs) as eco-friendly media for synthesizing substituted quinazolinones. These methods not only improve yield but also allow for the recycling of solvents, aligning with sustainable chemistry practices .

3.1 Enzyme Targeting

The biological activity of 3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one is primarily attributed to its ability to interact with specific enzymes involved in disease pathways. Its inhibitory action on carbonic anhydrases has been linked to structural modifications that enhance binding affinity and selectivity toward particular isoforms .

3.2 Antitumor Mechanisms

The antitumor effects observed in studies are believed to stem from multiple mechanisms, including apoptosis induction in cancer cells and disruption of cellular signaling pathways critical for tumor survival and proliferation . The compound's ability to inhibit key metabolic enzymes further supports its potential as a therapeutic agent.

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Study 1 | Demonstrated anticancer activity against various cell lines | Potential drug candidate for cancer therapy |

| Study 2 | Evaluated as a selective inhibitor of carbonic anhydrase isoforms | Treatment for glaucoma and epilepsy |

| Study 3 | Explored synthesis using deep eutectic solvents | Green chemistry applications in drug development |

作用機序

The mechanism of action of 3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound disrupts their activity, leading to the inhibition of cancer cell growth and proliferation. Additionally, the mercapto group can form covalent bonds with thiol groups in proteins, further modulating their function.

類似化合物との比較

Inhibitory Activity Against hCA Isoforms

The inhibitory potency (KI values) of 3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one and related compounds against hCA isoforms is summarized below:

| Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |

|---|---|---|---|---|

| 3-(2-Ethylphenyl)-derivative | 57.8–85.5 | 6.4–13.5 | 7.1–12.6 | 3.1–8.6 |

| Parent Compound 1 | 250 | 12.0 | 25.0 | 5.7 |

| AAZ (Reference Drug) | 250 | 12.0 | 25.0 | 5.7 |

| 2-(Benzylthio)-derivative (Compound 5) | 740.2 | 14.2 | 93.6 | 20.2 |

| 4-Cyanobenzyl Derivative (Compound 8) | 62.3 | 8.9 | 19.3 | 5.3 |

Key Findings :

- The 2-ethylphenyl substituent enhances selectivity for tumor-associated isoforms (hCA IX/XII) over off-target hCA I/II .

- Aliphatic thioether groups (e.g., ethyl) improve potency compared to aromatic substituents (e.g., benzyl in Compound 5), likely due to better hydrophobic packing in the hCA XII pocket .

- The parent compound (1) and reference drug AAZ are less potent, highlighting the critical role of S-alkylation in boosting activity .

Structural-Activity Relationship (SAR) Analysis

Aliphatic vs. Aromatic Substituents :

- Aliphatic S-substituents (e.g., ethyl, propyl) yield lower KI values (3.1–8.6 nM for hCA XII) than bulkier aromatic groups (e.g., benzyl: 20.2 nM) due to reduced steric clashes in the enzyme’s hydrophobic cleft .

- Electron-withdrawing groups (e.g., -CN in Compound 8) on benzyl moieties moderately improve hCA I inhibition (KI: 62.3 nM) but reduce selectivity for tumor-associated isoforms .

- Sulfonamide Positioning: The ethyl linker between the quinazolinone core and sulfonamide group enhances flexibility, allowing optimal hydrogen bonding with Thr200 and His94 residues in hCA IX/XII .

Molecular Docking Insights :

- The ethylphenyl group occupies a hydrophobic subpocket lined by Val130, Leu134, and Leu91 in hCA XII, while the thiol group forms a bidentate interaction with Zn²⁺ (2.12–2.32 Å) .

- Bulky substituents (e.g., bromophenyl in Compound 6) disrupt binding by clashing with polar residues (e.g., His119 in hCA II), reducing activity (KI: 740.2 nM for hCA I) .

Comparison with Other Quinazolinone Derivatives

Halogen-Substituted Analogs

- 7-Chloro-3-(3-ethoxypropyl)-derivative :

- 6-Chloro-3-(4-fluorophenyl)-derivative :

Heterocyclic Substituents

- 3-(Pyridin-3-ylmethyl)-derivative :

- 3-(Furylmethyl)-derivative :

- The furan oxygen enhances hydrogen bonding but destabilizes hydrophobic interactions, leading to lower potency (KI: >50 nM for hCA IX) .

生物活性

3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an inhibitor of various enzymes and its cytotoxic effects against cancer cell lines.

Chemical Structure and Properties

The compound features a quinazolinone core with a mercapto group and an ethylphenyl substituent. The presence of the mercapto group is significant for its biological activity, as it can participate in various biochemical interactions.

Biological Activity Overview

Research indicates that derivatives of 2-mercaptoquinazolin-4(3H)-one exhibit promising biological activities, particularly in inhibiting various enzymes involved in cancer progression and other diseases.

Enzyme Inhibition

- Cyclin-dependent Kinases (CDKs) :

- Carbonic Anhydrases (CAs) :

- It has been identified as a selective inhibitor of carbonic anhydrase isoforms (hCA I, II, IX, and XII), which are implicated in various diseases including cancer and glaucoma. The compound exhibited nanomolar inhibitory action against these isoforms, indicating its potential therapeutic applications .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of 3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one were evaluated against several cancer cell lines, including MCF7 (breast cancer) and A2780 (ovarian cancer). The results indicated significant cytotoxicity, with IC50 values ranging from 0.20 to 0.84 µM for certain derivatives .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the quinazolinone core can enhance biological activity. For example:

- Substitution Patterns : The introduction of halogen groups (like fluorine or chlorine) on the aromatic ring has been associated with increased potency against specific targets .

- Linker Variations : Altering the linker between the quinazolinone scaffold and other functional groups can also impact selectivity and efficacy against various enzymes .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Inhibition of hCA Isoforms :

- Antitumor Activity :

Data Summary Table

| Compound Name | Target Enzyme | IC50 Value (µM) | Cancer Cell Line | Activity Type |

|---|---|---|---|---|

| 3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one | CDK2 | 0.173 ± 0.012 | MCF7 | Inhibitor |

| 3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one | hCA IX | Nanomolar | A2780 | Inhibitor |

| Other Derivatives | Various | Varies | Various | Antitumor |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one, and how is its structural purity validated?

- Methodology : The compound can be synthesized via cyclocondensation of 2-ethylbenzaldehyde derivatives with thiourea or thioacetamide precursors under acidic or basic conditions. For example, adapting methods from fluorinated analogs (e.g., 3-(4-fluorophenyl) derivatives), the 2-ethylphenyl group is introduced by substituting 4-fluorobenzaldehyde with 2-ethylbenzaldehyde in the initial reaction step . Structural validation typically employs:

- NMR spectroscopy : To confirm the presence of the mercapto (-SH) group (δ ~13-14 ppm in H NMR) and aromatic protons from the quinazolinone and ethylphenyl moieties.

- IR spectroscopy : To identify C=O (1650–1700 cm) and C-S (600–700 cm) stretches.

- Mass spectrometry : To verify molecular ion peaks (e.g., [M+H]) .

Q. What preliminary biological activities have been reported for quinazolin-4(3H)-one derivatives, and how might 3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one be screened for similar properties?

- Methodology : Prior studies on structurally related compounds highlight anti-inflammatory (COX-2 inhibition), antimicrobial, and antioxidant activities . For this derivative:

- In vitro enzyme assays : Evaluate COX-2 inhibition using a colorimetric assay (e.g., ovine COX-2 enzyme and prostaglandin quantification) .

- Antimicrobial screening : Test against Gram-positive/negative bacteria and fungi via broth microdilution to determine minimum inhibitory concentrations (MICs) .

- Antioxidant assays : Use DPPH radical scavenging or FRAP assays to measure free radical neutralization capacity .

Advanced Research Questions

Q. How can molecular docking elucidate the interaction between 3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one and therapeutic targets like COX-2?

- Methodology :

Protein preparation : Retrieve the COX-2 crystal structure (PDB ID: 1PXX) and optimize it via energy minimization.

Ligand preparation : Generate 3D conformers of the compound using software like OpenBabel or Schrödinger Maestro.

Docking simulations : Use AutoDock Vina or Glide to predict binding poses, focusing on the mercapto group’s potential interaction with catalytic residues (e.g., Arg120, Tyr355). Compare results with known inhibitors (e.g., celecoxib) .

Affinity analysis : Calculate binding energies and validate with mutagenesis or competitive binding assays .

Q. What crystallographic techniques are suitable for determining the 3D structure of 3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one, and how does its conformation influence bioactivity?

- Methodology :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., DMSO/water mixtures) and collect data using a synchrotron or in-house diffractometer. Refine the structure with SHELXL .

- Conformational analysis : Compare torsion angles (e.g., C2-S1-C3-N4) with active analogs to identify pharmacophoric features. For example, planar quinazolinone rings enhance π-π stacking with aromatic enzyme pockets .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s bioactivity, and what experimental designs can validate structure-activity relationships (SAR)?

- Methodology :

- SAR library synthesis : Prepare analogs with varied substituents (e.g., -OCH, -Cl, -NO) at the 2-ethylphenyl or quinazolinone positions using methods from related studies .

- Biological profiling : Test all derivatives in parallel assays (e.g., COX-2 inhibition, antimicrobial activity) to correlate substituent effects with potency.

- Statistical modeling : Apply QSAR analysis (e.g., CoMFA or machine learning) to predict optimal substituents for enhanced activity .

Q. How can researchers resolve contradictions in reported bioactivity data for quinazolin-4(3H)-one derivatives?

- Methodology :

- Meta-analysis : Compare studies for differences in assay conditions (e.g., enzyme sources, incubation times) or compound purity. For example, conflicting COX-2 inhibition results may arise from variations in enzyme preparation (ovine vs. human recombinant) .

- Controlled replication : Reproduce key experiments under standardized protocols (e.g., IC determination using identical buffer systems and inhibitor concentrations).

- Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding kinetics and affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。